Proglumetacin

Vue d'ensemble

Description

La proglumetacine est un anti-inflammatoire non stéroïdien (AINS) qui est métabolisé dans l'organisme en indométacine et en proglumide . Elle est couramment utilisée pour gérer la douleur associée à diverses affections inflammatoires, notamment la polyarthrite rhumatoïde et l'arthrose . La proglumetacine est généralement administrée sous forme de sel de maléate et est connue sous des noms commerciaux tels qu'Afloxan, Protaxon et Proxil .

Méthodes De Préparation

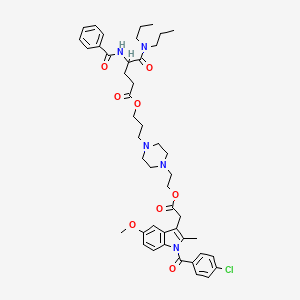

La synthèse de la proglumetacine implique la condensation formelle du groupe carboxy de l'indométacine avec le groupe hydroxyle de 3-[4-(2-hydroxyéthyl)pipérazin-1-yl]propyl N2-benzoyl-N,N-dipropyl-α-glutamate . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

La proglumetacine subit diverses réactions chimiques, notamment :

Oxydation : La proglumetacine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la proglumetacine.

Substitution : La proglumetacine peut subir des réactions de substitution, en particulier au niveau des parties indole et pipérazine. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.

Applications de la recherche scientifique

La proglumetacine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des AINS.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies inflammatoires.

Mécanisme d'action

La proglumetacine exerce ses effets en inhibant les enzymes cyclo-oxygénases (COX), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines jouent un rôle clé dans la médiation de l'inflammation, de la douleur et de la fièvre. En inhibant les enzymes COX, la proglumetacine réduit la production de prostaglandines, ce qui soulage l'inflammation et la douleur . De plus, il a été démontré que la proglumetacine inhibe la principale protéase du SARS-CoV-2, avec une concentration d'activité à la moitié de l'activité maximale (AC50) de 8,9 µM .

Applications De Recherche Scientifique

Proglumetacin has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of NSAIDs.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Proglumetacin exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound has been shown to inhibit the main protease of SARS-CoV-2, with an activity concentration at half maximal activity (AC50) of 8.9 μM .

Comparaison Avec Des Composés Similaires

La proglumetacine est similaire à d'autres AINS, tels que l'indométacine et la proglumide, mais elle possède des propriétés uniques en raison de son double métabolisme. Contrairement à l'indométacine, qui est principalement utilisée pour ses effets anti-inflammatoires, la proglumetacine procure également des effets gastroprotecteurs en raison de son métabolisme en proglumide . D'autres composés similaires comprennent :

Indométacine : Un AINS puissant utilisé pour traiter l'inflammation et la douleur.

Proglumide : Un médicament anti-sécrétoire qui contribue à prévenir les lésions de la muqueuse gastrique.

La combinaison unique d'effets anti-inflammatoires et gastroprotecteurs de la proglumetacine en fait un agent thérapeutique précieux dans la gestion des affections inflammatoires tout en minimisant les effets secondaires gastro-intestinaux.

Activité Biologique

Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) primarily used for managing pain associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and potentially chemopreventive properties. This article delves into the pharmacological mechanisms, clinical applications, and research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C₄₆H₅₈ClN₅O₈

- Molecular Weight : 844.45 g/mol

- Classification : this compound belongs to the class of organic compounds known as benzoylindoles, which are characterized by an indole moiety attached to a benzoyl group.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.

Key Mechanisms:

- COX Inhibition : Reduces prostaglandin synthesis.

- 5-Lipoxygenase Activity : this compound has been shown to inhibit 5-lipoxygenase, contributing to its anti-inflammatory effects .

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, further supporting its role in reducing oxidative stress in inflammatory conditions .

Clinical Applications

This compound is used in various clinical settings:

- Rheumatoid Arthritis : Effective in managing pain and inflammation associated with this chronic autoimmune condition.

- Osteoarthritis : Provides symptomatic relief from joint pain.

- Chemoprevention : Preliminary studies indicate potential roles in cancer prevention, particularly colorectal cancer, although more research is needed to establish definitive benefits .

Efficacy Studies

A comparative study evaluated this compound against indomethacin (IND), revealing that this compound demonstrated comparable or superior anti-inflammatory effects at equimolar doses. The study highlighted this compound's efficacy in reducing inflammation without significant gastrointestinal side effects typically associated with other NSAIDs .

Case Studies

- Case Study on Rheumatoid Arthritis :

- Colorectal Cancer Prevention :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGHCGBYMQQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048842 | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57132-53-3 | |

| Record name | Proglumetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57132-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumetacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057132533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGLUMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV919079LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.